molecular formula C18H14F2N2O B2931921 N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257546-49-8

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2931921
CAS No.: 1257546-49-8
M. Wt: 312.32
InChI Key: KBHJOUYZBHIMPZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorophenyl group, a phenyl group, and a pyrrol-1-yl group attached to an acetamide backbone. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Formation of the Acetamide Backbone: The acetamide backbone is formed by reacting an appropriate acyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It is explored for its potential use in industrial applications, including the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]acetamide
  • N-(2,5-difluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Uniqueness

N-(2,5-difluorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O/c19-14-8-9-15(20)16(12-14)21-18(23)17(22-10-4-5-11-22)13-6-2-1-3-7-13/h1-12,17H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHJOUYZBHIMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)F)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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